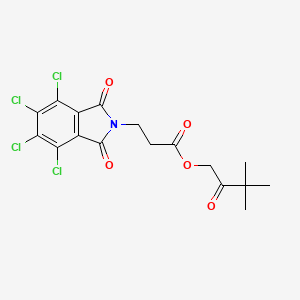

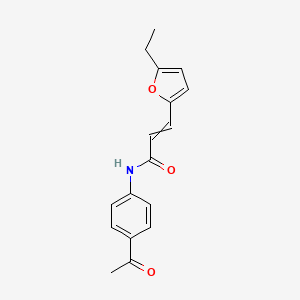

![molecular formula C26H24N6O9S B12462951 (S)-2-(2-(5-(5-carbamimidoyl-1H-benzo[d]imidazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl)acetamido)succinic acid](/img/structure/B12462951.png)

(S)-2-(2-(5-(5-carbamimidoyl-1H-benzo[d]imidazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl)acetamido)succinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PCI-27483 is a selective small molecule inhibitor of activated coagulation factor VII (FVIIa). It has been developed as a novel anti-cancer agent, particularly targeting tissue factor (TF)-overexpressing cancers. Tissue factor is a transmembrane receptor that plays a crucial role in the initiation of the coagulation cascade and is often overexpressed in various tumor types, contributing to tumor progression and metastasis .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for PCI-27483 are not extensively detailed in publicly available literature. it is known that PCI-27483 is synthesized through a series of organic reactions involving the formation of its core structure, followed by functional group modifications to enhance its inhibitory activity against activated coagulation factor VII . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

PCI-27483 primarily undergoes reactions that involve its interaction with activated coagulation factor VII. The compound inhibits the TF:FVIIa complex-induced phosphorylation of various signaling molecules such as Akt and MAPK. This inhibition leads to a reduction in the secretion of vascular endothelial growth factor and interleukin-8, which are known to promote tumor growth and metastasis . The major products formed from these reactions are the inhibited signaling molecules and reduced levels of pro-tumorigenic factors.

Wissenschaftliche Forschungsanwendungen

PCI-27483 has been extensively studied for its potential in cancer therapy. It has shown promising results in preclinical models, where it inhibited tumor growth in mice implanted with TF-expressing tumor cells. The compound has been evaluated in clinical trials for its safety, pharmacokinetics, and efficacy in patients with advanced pancreatic cancer. In these studies, PCI-27483 was combined with gemcitabine, a standard chemotherapy drug, to assess its potential to enhance anti-tumor effects .

Wirkmechanismus

PCI-27483 exerts its effects by selectively inhibiting activated coagulation factor VII. This inhibition disrupts the TF:FVIIa complex, which is responsible for initiating the coagulation cascade and promoting intracellular signaling pathways that lead to tumor growth and metastasis. By blocking these pathways, PCI-27483 reduces the phosphorylation of key signaling molecules such as Akt and MAPK, ultimately leading to decreased tumor cell migration, invasion, and angiogenesis .

Vergleich Mit ähnlichen Verbindungen

PCI-27483 is unique in its selective inhibition of activated coagulation factor VII. Similar compounds include nematode anticoagulant protein (rNAPc2), which also targets the TF:FVIIa complex. PCI-27483 has shown greater efficacy in preclinical models, particularly in inhibiting tumor growth in TF-expressing tumor cells . Other similar compounds include various small molecule inhibitors that target different components of the coagulation cascade, but PCI-27483’s specificity for activated coagulation factor VII sets it apart.

Eigenschaften

Molekularformel |

C26H24N6O9S |

|---|---|

Molekulargewicht |

596.6 g/mol |

IUPAC-Name |

2-[[2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxy-5-(2-hydroxy-5-sulfamoylphenyl)phenyl]acetyl]amino]butanedioic acid |

InChI |

InChI=1S/C26H24N6O9S/c27-24(28)12-1-3-17-18(8-12)32-25(31-17)16-6-11(7-21(34)30-19(26(38)39)10-22(35)36)5-15(23(16)37)14-9-13(42(29,40)41)2-4-20(14)33/h1-6,8-9,19,33,37H,7,10H2,(H3,27,28)(H,30,34)(H,31,32)(H,35,36)(H,38,39)(H2,29,40,41) |

InChI-Schlüssel |

WDJHHCAKBRKCLW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)NC(CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea](/img/structure/B12462868.png)

![N-(2,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12462882.png)

![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate](/img/structure/B12462887.png)

![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12462910.png)

![1-(Cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol](/img/structure/B12462945.png)

![(2Z)-2-[2-(2-chlorophenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B12462978.png)